Epibatidine hydrochloride

Analgesia In Vivo Pharmacology nAChR Agonist

Select Epibatidine hydrochloride for its unrivaled picomolar affinity (Ki=43 pM) at α4β2 nAChRs, >5,000-fold selectivity over α7, and benchmark analgesic potency (ED50=0.005 mg/kg). An essential positive control for radioligand displacement assays and dopamine release studies (EC50=0.4 nM) where nicotine or cytisine fail to replicate high-affinity receptor pharmacology. Also serves as the critical high-toxicity reference (rat LD50 <125 nmol/kg i.v.) in preclinical safety profiling of novel nAChR ligands.

Molecular Formula C11H14Cl2N2
Molecular Weight 245.14 g/mol
CAS No. 152885-09-1
Cat. No. B587060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpibatidine hydrochloride
CAS152885-09-1
Molecular FormulaC11H14Cl2N2
Molecular Weight245.14 g/mol
Structural Identifiers
SMILESC1CC2C(CC1N2)C3=CN=C(C=C3)Cl.Cl
InChIInChI=1S/C11H13ClN2.ClH/c12-11-4-1-7(6-13-11)9-5-8-2-3-10(9)14-8;/h1,4,6,8-10,14H,2-3,5H2;1H/t8-,9+,10+;/m0./s1
InChIKeyBLGAWVGDKRRESC-HHDYSPPTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Epibatidine Hydrochloride (CAS 152885-09-1): Key Pharmacological and Procurement Data for Research


Epibatidine hydrochloride, a potent nicotinic acetylcholine receptor (nAChR) agonist, is an alkaloid originally isolated from the Ecuadoran poison frog Epipedobates tricolor [1]. It acts primarily as a high-affinity agonist at α4β2 and α3-containing nAChR subtypes, exhibiting picomolar binding affinities (Ki = 43 pM for α4β2) [2] and inducing dopamine release in vitro (EC50 = 0.4 nM) . Its exceptional potency has driven extensive research into pain and addiction pathways, despite its narrow therapeutic window that has precluded clinical development [3].

Why Generic Substitution of Epibatidine Hydrochloride is Not Recommended in nAChR Research


Epibatidine's unique pharmacological profile, characterized by a >5,000-fold selectivity window for α4β2 over α7 nAChRs [1], cannot be approximated by generic nAChR agonists like nicotine or cytisine. Substitution with these comparators fails to reproduce the picomolar binding affinity and the resultant profound in vivo analgesic effects [2]. The distinct exo-2-(6-chloro-3-pyridinyl)-7-azabicyclo[2.2.1]heptane core [3] confers a rigid conformation that is essential for its high-affinity interaction with the α4β2 receptor subtype [4], making it irreplaceable for studies requiring precise mapping of nAChR pharmacology or for validating the efficacy of novel subtype-selective ligands.

Quantitative Differentiation: Epibatidine Hydrochloride vs. Key Comparators


Analgesic Potency: >200-fold Superior to Morphine in Rodent Models

Epibatidine exhibits extraordinary analgesic potency, being approximately 200 times more potent than morphine in the mouse hot-plate test [1]. The ED50 for (±)-epibatidine in this assay is 0.005 mg/kg [2], compared to an ED50 of ~1.0 mg/kg for morphine [3]. This non-opioid mechanism, which is reversed by mecamylamine but not naloxone [4], underscores its value as a pharmacological tool for dissecting nAChR-mediated pain pathways distinct from opioid signaling.

Analgesia In Vivo Pharmacology nAChR Agonist

Receptor Binding Affinity: ~185-fold Higher Affinity at α4β2 than Nicotine

Epibatidine demonstrates a remarkable binding affinity for the α4β2 nicotinic receptor, with a Ki of 0.06 nM [1]. This is approximately 185-fold higher than the affinity of nicotine (Ki = 11.13 nM) [1] and 3- to 6-fold higher than cytisine (Ki = 1.53 nM) [1] in direct competitive binding assays. This extreme affinity translates to its potent in vitro and in vivo effects, establishing it as a benchmark agonist for α4β2 nAChR studies [2].

Radioligand Binding α4β2 nAChR In Vitro Pharmacology

Subtype Selectivity: >5,000-fold Preference for α4β2 over α7 Receptors

Despite its high potency, epibatidine exhibits a dramatic selectivity window for the α4β2 nAChR subtype over the α7 subtype. The Ki for α4β2 is 43 pM, whereas for α7 it is 230 nM [1], representing a >5,300-fold selectivity. This contrasts sharply with nicotine, which shows a much smaller selectivity window (Ki α4β2 = 11.1 nM; Ki α7 = 430 nM [2], ~39-fold) [2]. This pronounced subtype preference makes epibatidine a precise tool for delineating the distinct physiological roles of α4β2- versus α7-mediated signaling [3].

Receptor Selectivity α7 nAChR Pharmacological Profiling

In Vitro Functional Potency: Picomolar EC50 for Dopamine Release

Epibatidine demonstrates exceptional functional potency in a physiologically relevant ex vivo assay, inducing dopamine release from rat striatal slices with an EC50 of 0.4 nM [1]. This effect is completely blocked by the nAChR antagonist mecamylamine, confirming its nAChR-mediated mechanism [1]. In contrast, nicotine is significantly less potent in this assay, with reported EC50 values ranging from 30-100 nM [2], a difference of ~75- to 250-fold [2]. This functional readout directly correlates with the compound's in vivo analgesic efficacy [3].

Functional Assay Dopamine Release Ex Vivo Pharmacology

Therapeutic Window: Narrow Index Limits Clinical Utility but Defines Research Value

Epibatidine possesses a very narrow therapeutic index due to high toxicity, with an LD50 in rats of less than 125 nmol/kg (i.v.) [1] and in mice reported as 1.46-13.98 μg/kg [2]. This toxicity is a direct consequence of its non-selective, high-affinity activation of multiple nAChR subtypes [3]. While this precludes clinical development [4], it establishes a clear negative selection criterion: epibatidine should not be used as a lead compound for direct therapeutic translation but rather as a stringent benchmark for evaluating the improved safety profiles of novel, more selective nAChR ligands [5].

Toxicity Therapeutic Index Preclinical Safety

Optimal Research Applications for Epibatidine Hydrochloride (CAS 152885-09-1)


Gold-Standard Positive Control for α4β2 nAChR Binding Assays

Given its picomolar affinity for α4β2 nAChRs (Ki = 0.06 nM), epibatidine is the unequivocal positive control for validating novel ligand binding in radioligand displacement assays, as demonstrated in comparative studies against nicotine and cytisine [1]. Its use ensures assay sensitivity and allows for precise determination of Ki values for new chemical entities targeting this receptor subtype.

Pharmacological Tool for Dissecting nAChR-Mediated Dopamine Release

The compound's exceptional potency in inducing dopamine release from striatal slices (EC50 = 0.4 nM) makes it an ideal probe for ex vivo studies investigating the role of α4β2 nAChRs in modulating dopaminergic neurotransmission [2]. Its effects can be contrasted with those of less potent agonists like nicotine to delineate high-affinity receptor-mediated pathways.

Reference Compound for Evaluating Analgesic Efficacy in Preclinical Pain Models

With an analgesic potency ~200-fold greater than morphine in the mouse hot-plate test (ED50 = 0.005 mg/kg), epibatidine serves as a benchmark for evaluating the efficacy of novel nAChR-targeting analgesics in rodent pain models [3]. It provides a high-potency, non-opioid reference point that helps characterize the analgesic potential and nAChR-mediated mechanism of new compounds.

Benchmark for Safety Profiling of Novel nAChR Ligands

Epibatidine's well-documented narrow therapeutic index and high acute toxicity (rat LD50 <125 nmol/kg i.v.) [4] provide a critical negative control in preclinical safety studies. New nAChR ligands that demonstrate improved analgesic efficacy with a significantly reduced toxicity profile relative to epibatidine are considered to have a more favorable therapeutic window for potential development [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Epibatidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.